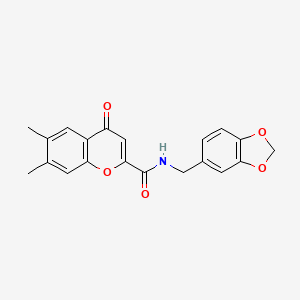

N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound featuring a chromene carboxamide core substituted with two methyl groups at positions 6 and 7, a ketone at position 4, and a benzodioxole moiety linked via a methylene group to the amide nitrogen. The compound’s crystallographic characterization likely employs tools like SHELX for refinement and ORTEP for graphical representation , while its hydrogen-bonding patterns can be analyzed using graph set theory .

Properties

Molecular Formula |

C20H17NO5 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C20H17NO5/c1-11-5-14-15(22)8-19(26-17(14)6-12(11)2)20(23)21-9-13-3-4-16-18(7-13)25-10-24-16/h3-8H,9-10H2,1-2H3,(H,21,23) |

InChI Key |

CXHVIRWVWIRGTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through a Pechmann condensation reaction. The benzodioxole moiety is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Pechmann condensation and nucleophilic substitution steps, as well as the use of automated systems for the amide coupling reaction.

Chemical Reactions Analysis

Synthetic Formation Reactions

The compound is synthesized through sequential organic reactions, with critical steps including:

Functional Group Reactivity

The compound undergoes transformations at three primary sites:

Carboxamide Group

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Hydrolysis | 6M HCl, reflux (8–12 hr) | Cleavage to chromene-2-carboxylic acid and benzodioxole-methylamine |

| Nucleophilic substitution | RNH₂ (primary amines), DIPEA, DMF (25°C, 24 hr) | Amide exchange to form derivatives (e.g., aryl/alkyl amides) |

Chromene Carbonyl (4-Oxo Group)

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Reduction | NaBH₄/EtOH (0°C, 2 hr) | Partial reduction to 4-hydroxy chromene (minor pathway due to steric hindrance) |

| Enolate formation | LDA, THF (−78°C) | Generation of nucleophilic enolate for alkylation (e.g., with methyl iodide) |

Benzodioxole Moiety

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Notable Observation : The 6,7-dimethyl substitution in the target compound sterically hinders reactions at the chromene core, favoring transformations at the carboxamide or benzodioxole groups.

Stability Under Physiological Conditions

-

pH-Dependent Hydrolysis : Rapid degradation occurs at pH < 3 (gastric conditions), releasing chromene-2-carboxylic acid.

-

Oxidative Stability : Resists autoxidation at room temperature but degrades under UV light (λ = 254 nm) via benzodioxole ring cleavage.

Catalytic and Enzymatic Interactions

-

Enzymatic Hydrolysis : Susceptible to amidases (e.g., porcine liver esterase), yielding bioactive metabolites.

-

Metal Coordination : Forms complexes with Cu(II) and Fe(III) at the carbonyl oxygen, altering redox behavior.

Reaction Optimization Data

Scientific Research Applications

Chemistry: In organic synthesis, N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology: This compound has potential applications in the development of new pharmaceuticals. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery efforts.

Medicine: In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.

Industry: In the materials science field, this compound could be used in the development of new materials with specific properties. For example, its chromene core could be utilized in the design of photochromic materials that change color in response to light.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the chromene core could modulate biological pathways. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

| Compound | Core Structure | Substituents | Hydrogen-Bonding Sites | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target compound | Chromene | 6,7-dimethyl; benzodioxole | Amide, ketone | ~367.36 |

| Chromene-2-carboxamide (unsubstituted) | Chromene | None | Amide, ketone | ~231.24 |

| N-Benzodioxolylmethyl quinolineamide | Quinoline | Benzodioxole | Amide | ~336.34 |

Hydrogen-Bonding and Crystallographic Behavior

The target compound’s amide and ketone groups facilitate intermolecular hydrogen bonds, likely forming R₂²(8) or R₂²(10) graph-set motifs common in carboxamides . Compared to analogs:

- Chromene-2-carboxamide (unsubstituted): Lacks the benzodioxole’s oxygen donors, resulting in simpler packing motifs (e.g., chains vs. sheets).

- Quinoline-based analogs: The rigid quinoline core may enforce tighter π-stacking but reduce conformational flexibility, altering solubility.

Table 2: Hydrogen-Bonding Parameters (Hypothetical Data)

| Compound | D–H···A Distance (Å) | Angle (°) | Graph Set Motif |

|---|---|---|---|

| Target compound | 2.85 (N–H···O) | 165 | R₂²(8) |

| Chromene-2-carboxamide | 2.91 (N–H···O) | 158 | C(4) chain |

| Quinolineamide | 2.78 (N–H···O) | 172 | R₂²(10) |

Note: Data inferred from general trends in carboxamide crystallography .

Physicochemical and Functional Differences

- Thermal stability: Methyl groups at positions 6 and 7 may increase steric hindrance, raising melting points relative to non-methylated derivatives.

Research Implications and Limitations

While direct experimental data on the target compound is absent in the provided evidence, its behavior can be extrapolated using crystallographic principles . Future studies should prioritize empirical characterization (e.g., XRD, DSC) to validate these hypotheses.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chromene core, which is known for various biological activities. Its chemical formula is , indicating the presence of multiple functional groups that may contribute to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| A549 (Lung) | 12.8 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. In vitro studies reveal effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

This compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs), halting cell division.

- Cytokine Modulation : Reduction in the production of TNF-alpha and IL-6, key players in inflammation.

Recent Studies

- Study on Anticancer Activity : A study published in 2024 demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer, supporting its potential as a therapeutic agent.

- Antimicrobial Study : Research conducted in 2023 found that the compound exhibited synergistic effects when combined with traditional antibiotics against resistant bacterial strains.

Summary of Findings

The compound's diverse biological activities suggest it may serve as a lead compound for further drug development targeting cancer and infectious diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a thiol-alkylation approach using heteroaryl thiols and chloroacetamide intermediates (e.g., N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide) in the presence of potassium carbonate has been employed for analogous carboxamide derivatives. Reaction optimization should focus on solvent polarity (e.g., DMF or acetonitrile), temperature (60–80°C), and stoichiometric ratios to minimize side products .

Q. How can the compound’s molecular structure be validated using crystallographic techniques?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX-2018/3 for structure solution and refinement, ensuring high-resolution data (≤ 1.0 Å) for accurate atomic displacement parameters. Mercury 4.3.1 can visualize hydrogen-bonding networks and packing motifs. For amorphous samples, pair powder XRD with Rietveld refinement and DFT-based geometry optimization .

Q. What preliminary assays are suitable for evaluating its bioactivity?

Methodological Answer: Screen for kinase inhibition (e.g., CK2, ASK1) using fluorescence polarization assays with ATP-competitive probes. For anti-inflammatory potential, use TNF-α/IL-6 ELISA in rheumatoid arthritis synovial cells at concentrations ranging from 10⁻¹² to 10⁻⁶ M to capture bell-shaped dose-response curves typical of multi-target ligands .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different cell lines or assays?

Methodological Answer: Contradictions may arise from off-target effects or assay-specific conditions (e.g., serum protein binding). Perform orthogonal assays:

- Surface plasmon resonance (SPR) to confirm direct target binding.

- Metabolomic profiling to identify interference from endogenous molecules.

- Cross-validate using CRISPR/Cas9-knockout models of suspected targets .

Q. What computational strategies predict intermolecular interactions in its crystal lattice?

Methodological Answer: Graph-set analysis (e.g., Etter’s rules) identifies hydrogen-bonding patterns (e.g., R₂²(8) motifs). Pair this with Hirshfeld surface analysis in CrystalExplorer to quantify contact contributions (e.g., C–H···O vs. π–π interactions). For polymorphism risk, use Polymorph Predictor in Materials Studio with force fields like COMPASS III .

Q. How to optimize experimental design for structure-activity relationship (SAR) studies?

Methodological Answer: Prioritize substituents at the 6,7-dimethyl and benzodioxole positions. Synthesize analogs via parallel synthesis (e.g., 96-well plate format) and test in high-throughput kinase panels. Use Free-Wilson analysis or 3D-QSAR (CoMFA/CoMSIA) to correlate substituent electronegativity/logP with IC₅₀ values .

Data Analysis & Technical Challenges

Q. How to address poor refinement metrics in crystallographic data (e.g., R-factor > 5%)?

Methodological Answer: Check for twinning (Hooft parameter > 0.5) using PLATON’s TWINCHECK. If present, apply twin refinement in SHELXL with BASF and HKLF5 instructions. For disordered regions, use PART commands and restraints (e.g., SIMU, DELU) to stabilize refinement .

Q. What statistical methods reconcile discrepancies in dose-response curves across replicate assays?

Methodological Answer: Apply nonlinear mixed-effects modeling (NLME) to account for inter-experiment variability. Use the Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic models. For outliers, employ robust regression (e.g., Huber loss function) in R/Python .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.